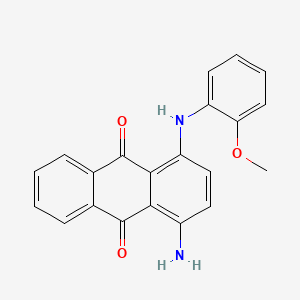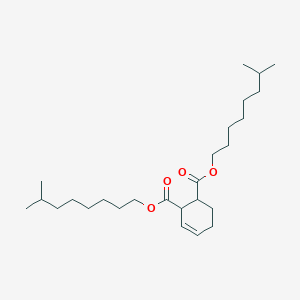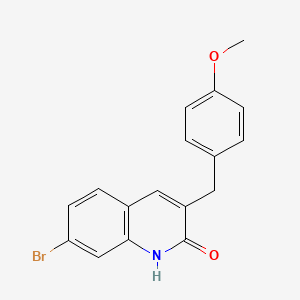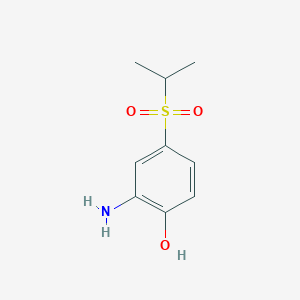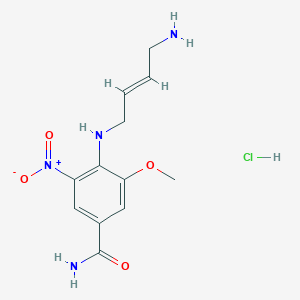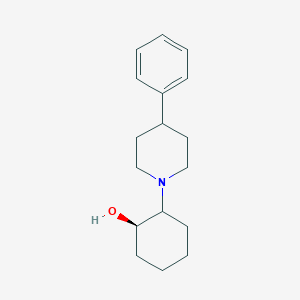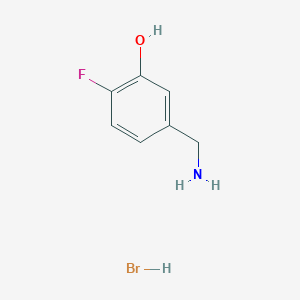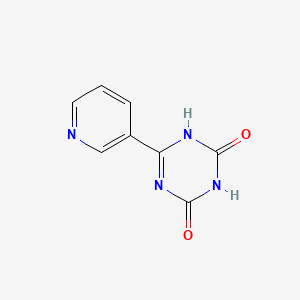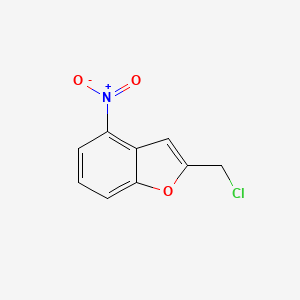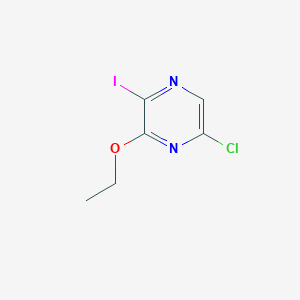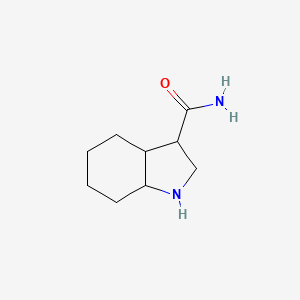![molecular formula C22H28N4O2 B13145783 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- CAS No. 123296-26-4](/img/structure/B13145783.png)
9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two 4-aminobutyl groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene-9,10-dione derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A well-known anthracene-9,10-dione derivative used in cancer therapy.
Ametantrone: Another anthracene-9,10-dione derivative with anticancer properties.
Anthraquinone: The parent compound of many anthracene-9,10-dione derivatives, widely used in dye production.
Uniqueness
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
123296-26-4 |
|---|---|
Molekularformel |
C22H28N4O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,5-bis(4-aminobutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2/c23-11-1-3-13-25-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)26-14-4-2-12-24/h5-10,25-26H,1-4,11-14,23-24H2 |
InChI-Schlüssel |
CSNIVFSAZYBKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
